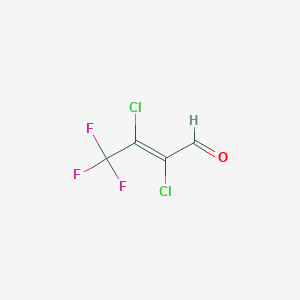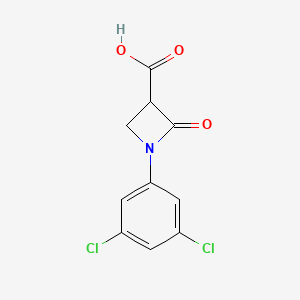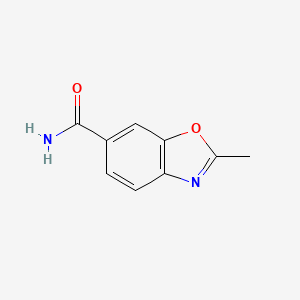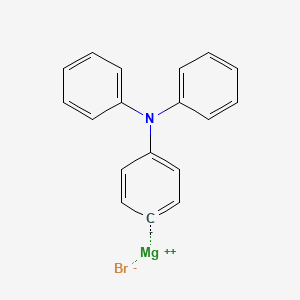
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4,4,4-trifluorobut-2-enal (2,3-DCTFBA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 116°C and a melting point of -58°C. It is used as a reagent in organic synthesis and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of polychlorinated biphenyls (PCBs). In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used as a solvent in the synthesis of polymers and as a stabilizer in the storage of chemicals.
Mécanisme D'action
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may reduce inflammation and pain.
Biochemical and Physiological Effects
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase, resulting in decreased inflammation and pain. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of reactive oxygen species and to increase the production of glutathione, an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, making it ideal for use in research. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a volatile compound and can easily evaporate, making it difficult to accurately measure.
Orientations Futures
In the future, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new pharmaceuticals and treatments for diseases. It may also be used in the development of new polymers and materials. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new methods for the synthesis of pharmaceuticals and other chemicals. Finally, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used to develop new methods for the storage and transport of chemicals.
Méthodes De Synthèse
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is synthesized from the reaction of 2,3-dichloro-4,4,4-trifluorobutene-2-ol and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature and yields a colorless liquid product.
Propriétés
IUPAC Name |
(E)-2,3-dichloro-4,4,4-trifluorobut-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F3O/c5-2(1-10)3(6)4(7,8)9/h1H/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIDMTIGWQQMON-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(F)(F)F)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4,4,4-trifluorobut-2-enal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)




![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)







